molecular formula C18H15FN4O2 B2861992 5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1008682-76-5

5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2861992
CAS No.: 1008682-76-5
M. Wt: 338.342
InChI Key: BUDCIVYQXQAJGU-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzyl group, and a dihydropyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the fluorophenyl and methylbenzyl groups. Common reagents used in these reactions include fluorobenzene, methylbenzyl chloride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Addition: Addition reactions can occur at the triazole ring, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl and methylbenzyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The triazole core is also involved in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Compared to other triazole derivatives, 5-(4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its unique combination of functional groups. Similar compounds include:

    1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: Lacks the fluorophenyl group.

    5-(4-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: Contains a chlorophenyl group instead of a fluorophenyl group.

    5-(4-fluorophenyl)-1-benzyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione: Lacks the methyl group on the benzyl moiety.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-[(2-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-4-2-3-5-12(11)10-22-16-15(20-21-22)17(24)23(18(16)25)14-8-6-13(19)7-9-14/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDCIVYQXQAJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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